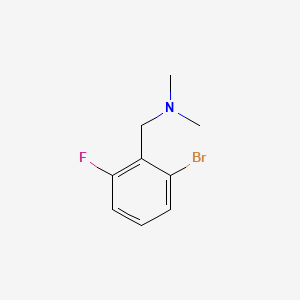

(4-Fluoro-3-isopropylphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

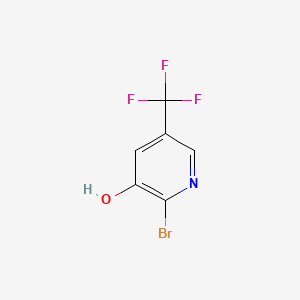

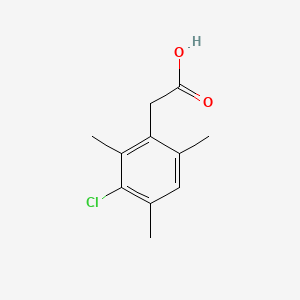

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES stringFC1=CC=C(CN)C=C1C(C)C . The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 . Physical And Chemical Properties Analysis

“(4-Fluoro-3-isopropylphenyl)methanamine” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique

Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants

One notable application of derivatives related to (4-Fluoro-3-isopropylphenyl)methanamine is found in the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit potent antidepressant-like activity by selectively targeting ERK1/2 phosphorylation in signal transduction assays, demonstrating high selectivity and favorable drug-like properties. The lead structure, identified through comprehensive testing, showed promise as an antidepressant drug candidate due to its robust stimulation of ERK1/2 phosphorylation and significant efficacy in vivo, underlining the potential of such derivatives in treating depression (Sniecikowska et al., 2019).

Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes

Another research direction involves the use of derivatives for catalyzing transfer hydrogenation reactions. Specifically, (4-Phenylquinazolin-2-yl)methanamine derivatives, synthesized from commercially available glycine, were used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions of up to 99% and high turnover frequency values. This highlights the utility of such derivatives in synthetic chemistry and catalysis, contributing to the development of efficient catalysts for hydrogenation reactions (Karabuğa et al., 2015).

Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate

In the field of analytical chemistry, derivatives of (4-Fluoro-3-isopropylphenyl)methanamine were used to achieve chiral discrimination. The separation of enantiomers was conducted on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the potential of such derivatives in chiral separation techniques. This research provides insights into the mechanistic aspects of chiral discrimination, highlighting the role of weak hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMDQHZXUSGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653916 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-isopropylphenyl)methanamine | |

CAS RN |

1112179-28-8 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)